4-Chloro-3-(trifluoromethoxy)benzamide
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Overview
Description
4-Chloro-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H5ClF3NO2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzamide moiety
Scientific Research Applications
4-Chloro-3-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Preparation Methods
The synthesis of 4-Chloro-3-(trifluoromethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-nitrobenzotrifluoride.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is then acylated with an appropriate acyl chloride, such as benzoyl chloride, to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic sites in biological molecules. The chloro group can participate in various chemical interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
4-Chloro-3-(trifluoromethoxy)benzoic acid: This compound has a carboxylic acid group instead of an amide group, affecting its acidity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOZOZSDXUHJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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